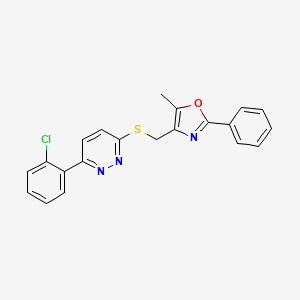

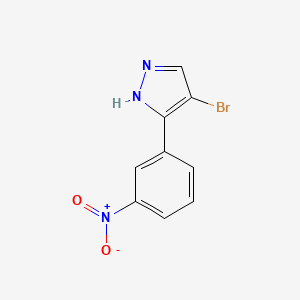

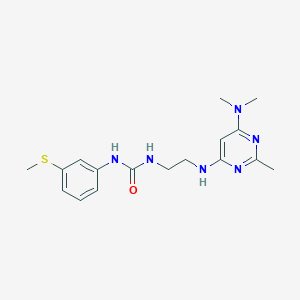

![molecular formula C18H22N4O3S B2549580 4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034293-22-4](/img/structure/B2549580.png)

4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide. For example, in the first paper, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide . This process may be similar to the synthesis of the compound , which likely involves the formation of a pyrazolo[1,5-a]pyrazine ring system.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is confirmed using techniques such as 1H NMR, 13C NMR, and HRMS spectra . These methods help in determining the positions of substituents on the phenyl ring and the overall molecular framework. The molecular structure of the compound would likely be analyzed using similar techniques to confirm the presence of the cyclopropyl group and the tetrahydropyrazolo[1,5-a]pyrazine moiety.

Chemical Reactions Analysis

The sulfonamide derivatives discussed in the papers are designed to interact with biological targets such as carbonic anhydrase isoenzymes. The chemical reactivity of these compounds is influenced by the substituents on the phenyl ring, which can affect their binding affinity and inhibitory potency . The compound may also undergo similar interactions with biological targets, and its reactivity could be studied through bioactivity assays and molecular docking studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The papers do not provide detailed information on these properties, but they do mention the characterization of metal complexes of a related sulfonamide compound, which suggests that these compounds can form stable complexes with various metals . The compound may also form such complexes, and its physical and chemical properties could be studied through similar characterization techniques.

Scientific Research Applications

Synthesis and Biological Activity

The compound belongs to a broader class of chemicals that have been the subject of extensive research due to their promising biological activities. For instance, the synthesis of new pyrazoline and pyrazole derivatives, including those with benzenesulfonamide moieties, has been explored for their antibacterial and antifungal activities. Such compounds have shown significant efficacy against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential as antimicrobial agents (Hassan, 2013). Additionally, the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds has been evaluated, further emphasizing the importance of this chemical class in developing new therapeutic agents (Sarvaiya et al., 2019).

Anticancer and Antitumor Activities

Research has also delved into the anticancer and antitumor potentials of pyrazole derivatives. Novel synthesis methods have been developed for pyrazoles that exhibit strong inhibitory actions against human carbonic anhydrases, enzymes implicated in various diseases including cancer. These findings underscore the therapeutic prospects of such compounds in oncology (Sapegin et al., 2018).

Antiviral Applications

The search for effective antiviral drugs has also benefited from research into pyrazole derivatives. Compounds within this class have been considered for their potential to treat viral infections, demonstrating the versatility and broad spectrum of biological activities associated with benzenesulfonamide-based pyrazoles (De Clercq, 2009).

Future Directions

properties

IUPAC Name |

4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-20(2)26(24,25)16-7-5-14(6-8-16)18(23)21-9-10-22-15(12-21)11-17(19-22)13-3-4-13/h5-8,11,13H,3-4,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHPFOHBQBOBCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

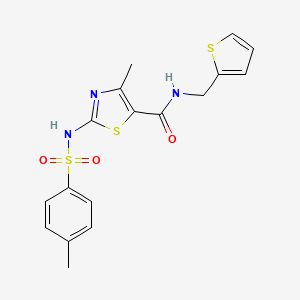

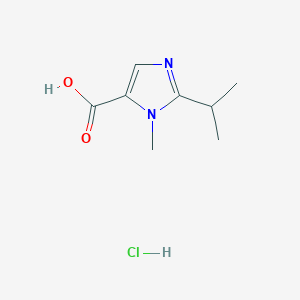

![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)

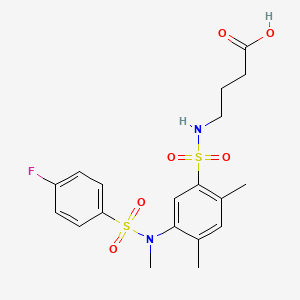

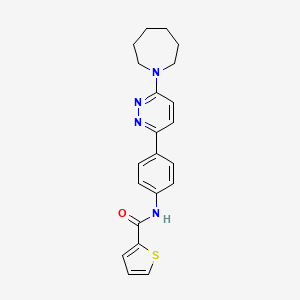

![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)

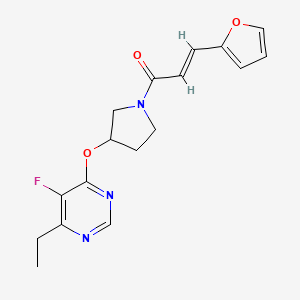

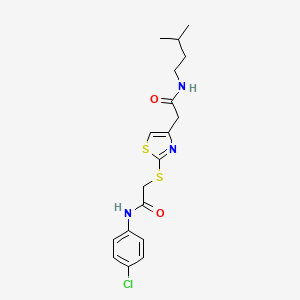

![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)